4-fluoro-5-nitro-2,3-dihydro-1H-indole
Overview
Description
4-fluoro-5-nitro-2,3-dihydro-1H-indole is a chemical compound with the CAS Number: 1003858-68-1 . It has a molecular weight of 182.15 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-fluoro-5-nitro-2,3-dihydro-1H-indole is1S/C8H7FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-2,10H,3-4H2
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-fluoro-5-nitro-2,3-dihydro-1H-indole is a powder at room temperature . It has a molecular weight of 182.15 .Scientific Research Applications
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Antiviral Activity : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Anti-inflammatory Activity : Indole derivatives have shown anti-inflammatory activities. For instance, chalcones of indole were reported to have anti-inflammatory activities against carrageenan-induced edema in albino rats .
- Anticancer Activity : Indole derivatives have been used in the treatment of cancer cells .
- Antioxidant Activity : Indole derivatives have shown antioxidant activities .
- Antimicrobial Activity : Indole derivatives have been reported to have antimicrobial activities .
- Antidiabetic Activity : Indole derivatives have been reported to have antidiabetic activities .
- Antiviral Activity : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Anti-inflammatory Activity : Indole derivatives have shown anti-inflammatory activities. For instance, chalcones of indole were reported to have anti-inflammatory activities against carrageenan-induced edema in albino rats .
- Anticancer Activity : Indole derivatives have been used in the treatment of cancer cells .
- Antioxidant Activity : Indole derivatives have shown antioxidant activities .
- Antimicrobial Activity : Indole derivatives have been reported to have antimicrobial activities .
- Antidiabetic Activity : Indole derivatives have been reported to have antidiabetic activities .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-5-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-2,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPDEDMUHMSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-5-nitro-2,3-dihydro-1H-indole | |
CAS RN |
1003858-68-1 | |
Record name | 4-fluoro-5-nitro-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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